Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-13(18)11-8(2)15-14(22)16-12(11)9-5-4-6-10(7-9)17(19)20/h4-7,12H,3H2,1-2H3,(H2,15,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRZPKOGAMULBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity.
Mode of Action
It’s known that the interaction of similar compounds with their targets often results in the inhibition of the map kinase pathway. This can lead to the suppression of cell proliferation and induction of apoptosis, which is beneficial in the treatment of cancer.
Biochemical Pathways
The map kinase pathway, which is often targeted by similar compounds, plays a crucial role in cellular functions such as growth, differentiation, and survival.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys.
Biological Activity
Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 106720-50-7) is a compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and various biological effects based on available research findings.
The molecular formula of this compound is with a molecular weight of approximately 321.352 g/mol. The compound features a thioxo group and a nitrophenyl substituent that contribute to its biological activity. Key physical properties include:
| Property | Value |
|---|---|
| Density | |
| Boiling Point | at 760 mmHg |
| Flash Point | |
| LogP | |
| Vapour Pressure | at 25°C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors in organic chemistry laboratories. It is synthesized through the condensation of appropriate aldehydes with urea derivatives in the presence of catalysts.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Several studies have explored the anticancer potential of tetrahydropyrimidine derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes associated with disease pathways. Specifically, it has shown inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . This suggests a potential role in developing treatments for conditions like Alzheimer's disease.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies using MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at concentrations above 50 µM). Flow cytometry analysis indicated that the compound induces apoptosis via the intrinsic pathway .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thioxo-tetrahydropyrimidine structures exhibit antimicrobial properties. Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific pathways .
Case Study: Anticancer Research
A notable study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further anticancer drug development .
Pesticidal Activity
Compounds similar to this compound have been studied for their pesticidal properties. Preliminary studies suggest that this compound may be effective against certain agricultural pests. Its thioxo group is believed to enhance its efficacy as an insecticide .
Herbicidal Properties
Research has also indicated potential herbicidal applications. The compound's ability to inhibit specific enzymes involved in plant growth could make it a candidate for development as a selective herbicide .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique functional groups allow it to participate in various polymerization reactions, potentially leading to the development of novel materials with tailored properties .
Case Study: Polymer Development
A recent investigation focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting composites demonstrated improved performance under stress conditions compared to traditional polymers .
Summary Table of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Potential | Induces apoptosis in cancer cell lines | |
| Agricultural Science | Pesticidal Activity | Effective against certain agricultural pests |
| Herbicidal Properties | Inhibits enzymes involved in plant growth | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
Q & A
Q. Basic Research Focus
- Polar protic solvents (e.g., ethanol) enhance proton transfer in Biginelli reactions, favoring cyclocondensation.
- Nanoparticle catalysts (e.g., Fe₃O₄) improve yields by providing a high surface area for reactant adsorption .
Methodological Note : Compare yields under reflux vs. microwave irradiation; the latter reduces reaction time but may require specialized equipment .
What advanced spectroscopic techniques are recommended for characterizing thioxo-tetrahydropyrimidines?
Q. Advanced Research Focus
- ¹H/¹³C NMR : Confirm regioselectivity by analyzing aromatic proton splitting patterns and carbonyl/thione carbon shifts (~170–180 ppm) .
- FT-IR : Identify thione (C=S) stretches at ~1200–1250 cm⁻¹ and hydrogen-bonded N–H stretches at ~3200 cm⁻¹ .
- Mass Spectrometry : Use HRMS to distinguish between isotopic peaks (e.g., bromine-containing analogs) .
How can computational modeling predict the compound’s bioactivity and binding mechanisms?
Advanced Research Focus
Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets:
- Hydrogen bonding : Thione and ester groups may bind to Arg36 and Ser69 residues in microbial enzymes .
- Hydrophobic interactions : Aromatic rings (e.g., 3-nitrophenyl) align with nonpolar pockets (e.g., Phe44 in fungal targets) .
Methodological Note : Validate docking results with in vitro assays to refine scoring functions .
What are the common pitfalls in crystallizing thioxo-tetrahydropyrimidines, and how can they be mitigated?
Q. Advanced Research Focus
- Disorder issues : Nitro or thione groups often exhibit rotational disorder. Use low-temperature (100 K) data collection to improve resolution .
- Solvent inclusion : Ethanol/water mixtures may form monohydrates. Dry crystals under vacuum before SCXRD analysis .
How do substituents on the phenyl ring affect the compound’s electronic properties and reactivity?
Q. Basic Research Focus
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at the 4-position, enhancing reactivity in nucleophilic additions .
- Steric effects : Bulky substituents (e.g., -CF₃) may hinder cyclization, requiring higher catalyst loadings .
Methodological Note : Perform DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .
What strategies improve yield in multi-step syntheses involving this compound?
Q. Basic Research Focus
- One-pot reactions : Combine Biginelli and post-functionalization steps (e.g., Huisgen cycloaddition) to reduce intermediate isolation .
- Catalyst recycling : Magnetic nanoparticles (e.g., Fe₃O₄) can be recovered via external magnets, reducing waste .
How can researchers resolve discrepancies between theoretical and experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
